molecular formula C12H25ClN2O B2907319 N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride CAS No. 2415543-32-5

N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride

Cat. No.: B2907319
CAS No.: 2415543-32-5
M. Wt: 248.8
InChI Key: KIVKFPWVDRCVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, which is a significant structural motif in many pharmaceuticals and biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of piperidine with 2,2-dimethylpropanamide under controlled conditions . The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the product is purified through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous-flow synthesis techniques. This method involves the use of a micro fixed-bed reactor, which allows for efficient mass transfer and reaction kinetics . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction typically produces secondary or tertiary amines .

Scientific Research Applications

N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N,N,2-Trimethylpropanamide: A structurally similar compound with different functional groups.

    N,N-Dimethylpiperidine: Another piperidine derivative with distinct chemical properties.

Uniqueness

N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a trimethylpropanamide moiety makes it a valuable compound for various applications .

Properties

IUPAC Name

N,2,2-trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O.ClH/c1-12(2,3)11(15)14(4)9-10-5-7-13-8-6-10;/h10,13H,5-9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOBCSWSHLSCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(C)CC1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.